PROTAC CRABP-II Degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC CRABP-II Degrader-2 is a potent degrader of cellular retinoic acid binding protein (CRABP-II). It is based on the inhibitor of apoptosis protein (IAP) ligand and is used in targeted protein degradation strategies. This compound is part of the proteolysis targeting chimeras (PROTACs) technology, which is an emerging approach in drug discovery and cancer therapy .
Preparation Methods
The synthesis of PROTAC CRABP-II Degrader-2 involves the conjugation of a ligand for CRABP-II with an IAP ligand through a linker. The synthetic route typically includes the following steps:
Synthesis of the CRABP-II ligand: This involves the preparation of a molecule that specifically binds to CRABP-II.
Synthesis of the IAP ligand: This involves the preparation of a molecule that binds to the IAP.
Linker attachment: The CRABP-II ligand and the IAP ligand are connected via a linker to form the final PROTAC molecule.
The reaction conditions for these steps often involve standard organic synthesis techniques, such as coupling reactions, purification through chromatography, and characterization using NMR and mass spectrometry .
Chemical Reactions Analysis
PROTAC CRABP-II Degrader-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Under reductive conditions, the compound can be reduced to form various reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
PROTAC CRABP-II Degrader-2 has a wide range of scientific research applications:
Chemistry: It is used to study the degradation of CRABP-II and to develop new synthetic methodologies for PROTACs.
Biology: It helps in understanding the role of CRABP-II in cellular processes and its degradation pathways.
Medicine: It is being explored for its potential in cancer therapy by targeting and degrading CRABP-II, which is involved in tumor growth.
Industry: It is used in the development of new therapeutic agents and in drug discovery processes .
Mechanism of Action
The mechanism of action of PROTAC CRABP-II Degrader-2 involves the recruitment of an E3 ubiquitin ligase to the CRABP-II protein. This leads to the ubiquitination of CRABP-II, marking it for degradation by the proteasome. The molecular targets include CRABP-II and the IAP, and the pathways involved are the ubiquitin-proteasome system .
Comparison with Similar Compounds
PROTAC CRABP-II Degrader-2 is unique in its ability to specifically degrade CRABP-II. Similar compounds include:
PROTAC CRABP-II Degrader-1: Another degrader of CRABP-II but with different ligands and linkers.
PROTAC CRABP-II Degrader-3: A variant with modifications to improve potency and selectivity.
These compounds share the same basic mechanism of action but differ in their chemical structures and specificities .
Biological Activity
PROTAC CRABP-II Degrader-2 is a novel compound designed for the selective degradation of cellular retinoic acid binding protein type II (CRABP-II) through the innovative mechanism of Proteolysis Targeting Chimeras (PROTACs). This compound has garnered attention for its potential applications in cancer therapy and other diseases where CRABP-II plays a significant role. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy, and potential therapeutic implications.
The primary function of this compound involves the targeted degradation of CRABP-II by utilizing the ubiquitin-proteasome system. The mechanism can be summarized in the following steps:
- Binding : The PROTAC binds to CRABP-II and an E3 ligase, forming a ternary complex.
- Ubiquitination : This complex facilitates the ubiquitination of CRABP-II, marking it for degradation.
- Degradation : The ubiquitinated protein is recognized and degraded by proteasomes, leading to a reduction in CRABP-II levels within the cell.
This process not only decreases CRABP-II concentrations but also modulates retinoic acid signaling pathways that are crucial for various cellular functions .
Biological Activity and Efficacy
Research indicates that this compound exhibits potent biological activity across multiple cellular contexts. Key findings include:
- Reduction of CRABP-II Levels : In various cell lines, including cancer models, this compound effectively reduces the levels of CRABP-II, which is associated with altered cell signaling and potential antitumor effects .
- Impact on Cellular Processes : The degradation of CRABP-II influences several biological processes such as apoptosis, differentiation, and proliferation, which are critical in cancer progression .
Comparative Analysis with Other PROTACs
To highlight the uniqueness of this compound, a comparison with other similar compounds is provided in Table 1.
Compound Name | Target Protein | Mechanism | Unique Features |
---|---|---|---|
PROTAC CRABP-I Degrader | Cellular Retinoic Acid Binding Protein Type I | Proteolysis Targeting Chimeras | Targets a different isoform of retinoic acid binding protein |
PROTAC BRD4 Degrader | Bromodomain-containing Protein 4 | Proteolysis Targeting Chimeras | Involved in transcriptional regulation |
PROTAC VHL-based Degraders | Various Oncogenic Proteins | VHL-mediated degradation | Utilizes Von Hippel-Lindau protein for recruitment |
This compound | Cellular Retinoic Acid Binding Protein Type II | Proteolysis Targeting Chimeras | Specific targeting of retinoic acid metabolism |
This table illustrates how this compound stands out due to its specific targeting capabilities compared to other degraders .
Case Studies and Research Findings
Several studies have demonstrated the effectiveness of PROTACs in degrading target proteins. For instance:
Properties
Molecular Formula |
C44H64N4O10 |
---|---|
Molecular Weight |
809.0 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C44H64N4O10/c1-30(2)26-38(47-42(53)41(52)36(45)28-34-14-9-8-10-15-34)43(54)57-25-24-56-23-22-55-21-20-46-39(49)29-58-48-37-18-19-44(6,7)35(33(37)5)17-16-31(3)12-11-13-32(4)27-40(50)51/h8-17,27,30,36,38,41,52H,18-26,28-29,45H2,1-7H3,(H,46,49)(H,47,53)(H,50,51)/b13-11+,17-16+,31-12+,32-27+,48-37+/t36-,38+,41+/m1/s1 |
InChI Key |
LJDTZKKSXVIAPQ-FATAJGLMSA-N |
Isomeric SMILES |
CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1=NOCC(=O)NCCOCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.